Cas no 1268870-34-3 (1-bromo-4-chloro-2-ethynylbenzene)

1-bromo-4-chloro-2-ethynylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-4-chloro-2-ethynylbenzene
- A1-15379
- 1268870-34-3
- EN300-1894480
- J-504442
- AT26743
-
- インチ: InChI=1S/C8H4BrCl/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H
- InChIKey: AHFMLXQDHGQYDZ-UHFFFAOYSA-N
- ほほえんだ: C#CC1=C(C=CC(=C1)Cl)Br
計算された属性
- せいみつぶんしりょう: 213.91849g/mol
- どういたいしつりょう: 213.91849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 0Ų
1-bromo-4-chloro-2-ethynylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B013376-250mg |
1-Bromo-4-chloro-2-ethynylbenzene |
1268870-34-3 | 250mg |
$ 850.00 | 2022-06-07 | ||
Enamine | EN300-1894480-0.1g |
1-bromo-4-chloro-2-ethynylbenzene |
1268870-34-3 | 95% | 0.1g |
$342.0 | 2023-09-18 | |
Enamine | EN300-1894480-0.25g |
1-bromo-4-chloro-2-ethynylbenzene |
1268870-34-3 | 95% | 0.25g |
$487.0 | 2023-09-18 | |
Enamine | EN300-1894480-1.0g |
1-bromo-4-chloro-2-ethynylbenzene |
1268870-34-3 | 95% | 1g |
$986.0 | 2023-06-02 | |
Aaron | AR01O1TK-250mg |
1-Bromo-4-chloro-2-ethynylbenzene |
1268870-34-3 | 95% | 250mg |
$431.00 | 2025-02-14 | |
Enamine | EN300-1894480-5g |
1-bromo-4-chloro-2-ethynylbenzene |
1268870-34-3 | 95% | 5g |
$2858.0 | 2023-09-18 | |
Aaron | AR01O1TK-10g |
1-Bromo-4-chloro-2-ethynylbenzene |
1268870-34-3 | 95% | 10g |
$5850.00 | 2023-12-16 | |
1PlusChem | 1P01O1L8-2.5g |
1-Bromo-4-chloro-2-ethynylbenzene |
1268870-34-3 | 95% | 2.5g |
$1508.00 | 2024-07-09 | |
TRC | B013376-125mg |
1-Bromo-4-chloro-2-ethynylbenzene |
1268870-34-3 | 125mg |
$ 510.00 | 2022-06-07 | ||
Enamine | EN300-1894480-5.0g |
1-bromo-4-chloro-2-ethynylbenzene |
1268870-34-3 | 95% | 5g |
$2858.0 | 2023-06-02 |
1-bromo-4-chloro-2-ethynylbenzene 関連文献
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
1-bromo-4-chloro-2-ethynylbenzeneに関する追加情報
Recent Advances in the Application of 1-Bromo-4-chloro-2-ethynylbenzene (CAS: 1268870-34-3) in Chemical Biology and Pharmaceutical Research
The compound 1-bromo-4-chloro-2-ethynylbenzene (CAS: 1268870-34-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and material science. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, properties, and emerging applications in medicinal chemistry and beyond.
Recent studies have demonstrated that 1-bromo-4-chloro-2-ethynylbenzene serves as a valuable building block in the synthesis of complex organic molecules, particularly in the construction of heterocyclic compounds and functionalized aromatic systems. Its unique combination of halogen and ethynyl groups allows for selective cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, which are pivotal in the development of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry utilized this compound as a key intermediate in the synthesis of potent kinase inhibitors, showcasing its utility in targeted drug design.
In addition to its synthetic applications, 1-bromo-4-chloro-2-ethynylbenzene has been investigated for its potential in materials science. Researchers have explored its use in the development of organic semiconductors and luminescent materials, leveraging its conjugated system and halogen substituents for tuning electronic properties. A recent publication in Advanced Materials reported the incorporation of this compound into π-conjugated polymers, resulting in materials with enhanced charge transport properties for optoelectronic devices.
The pharmacological potential of derivatives stemming from 1-bromo-4-chloro-2-ethynylbenzene has also been a focus of recent investigations. Several research groups have reported the development of novel antimicrobial and anticancer agents based on scaffolds derived from this compound. Notably, a 2024 study in Bioorganic & Medicinal Chemistry Letters described a series of triazole derivatives synthesized from 1-bromo-4-chloro-2-ethynylbenzene that exhibited promising activity against drug-resistant bacterial strains, with minimal cytotoxicity to mammalian cells.
From a safety and handling perspective, recent studies have provided updated guidelines for working with 1-bromo-4-chloro-2-ethynylbenzene in laboratory settings. While the compound is generally stable under standard conditions, its halogen and ethynyl functionalities warrant careful handling to prevent unwanted reactions. Current research emphasizes the importance of proper storage conditions and the use of inert atmospheres during certain synthetic procedures involving this reagent.
Looking forward, the versatility of 1-bromo-4-chloro-2-ethynylbenzene suggests continued relevance in chemical biology and pharmaceutical research. Ongoing studies are exploring its application in click chemistry platforms, targeted protein degradation strategies, and as a precursor for novel imaging agents. The compound's unique structural features and reactivity profile position it as a valuable tool for addressing current challenges in drug discovery and materials development.
1268870-34-3 (1-bromo-4-chloro-2-ethynylbenzene) 関連製品
- 1032570-65-2(2-Amino-4-(benzyloxy)-3-methoxybenzonitrile)
- 2034469-07-1(1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 161787-73-1(3-amino-1,1,1-trifluoro-4-methylpentan-2-ol)
- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)
- 748768-34-5(1-(propane-1-sulfonyl)piperidin-4-amine)
- 1805180-29-3(2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid)
- 1495650-89-9(2-Butanone, 1-[(2,5-dimethylphenyl)thio]-3-methyl-)
- 18621-75-5(But-2-ene-1,4-diyl diacetate)
- 69032-13-9(dibenzyl imidodicarbonate)
- 2839143-07-4(2-Methyl-2-morpholinopropan-1-ol (hydrochloride))




